2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique molecular structure that incorporates both fluorine atoms and an imidazo[1,2-a]pyridine moiety, which is known for its biological activity. The compound is classified under the category of benzamide derivatives, which are often explored for their pharmacological properties.
The synthesis of 2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide can be approached through various methodologies. A common method involves the following steps:
These steps highlight a straightforward synthetic pathway that leverages established organic chemistry techniques.
The molecular formula of 2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide is , with a molecular weight of approximately 296.30 g/mol. The structure can be visualized as follows:
This structural arrangement is significant as it may influence the compound's biological activity and interaction with target proteins.
The reactivity of 2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide can be explored through various chemical reactions:
These reactions underline the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide is likely related to its interaction with specific biological targets. Compounds containing imidazo[1,2-a]pyridine structures have been shown to inhibit various enzymes and receptors involved in cellular signaling pathways:
The physical and chemical properties of 2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide include:
Such properties are crucial for understanding its behavior in biological systems and potential formulation as a pharmaceutical agent.
The primary applications of 2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide are anticipated in medicinal chemistry:
The imidazo[1,2-a]pyridine scaffold serves as a privileged pharmacophore in kinase inhibitor design due to its ability to form critical hydrogen bonds within ATP-binding pockets. This bicyclic heteroaromatic system mimics purine geometry, enabling competitive inhibition of kinases involved in proliferative signaling pathways. In PI3Kα inhibition, the scaffold's nitrogen atoms engage in hinge-region interactions, particularly with Val851, a conserved residue critical for ATP binding. Modifications at the C-2 and C-8 positions allow strategic modulation of target affinity and selectivity [1].
Table 1: Key Binding Interactions of Imidazo[1,2-a]pyridine Derivatives
Interaction Site | Amino Acid Residue | Interaction Type | Biological Impact |
---|---|---|---|
Hinge region | Val851 | H-bond (Morpholine) | Anchors scaffold in ATP-binding cleft |
Affinity pocket | Tyr836, Asp810, Lys802 | H-bond (Lipophilic side chains) | Enhances binding specificity |
Solvent-exposed region | Variable | Hydrophobic contacts | Improves druggability and solubility |
SAR studies reveal that C-2 substitutions significantly influence potency. Morpholine-containing derivatives at this position (e.g., compound 35) achieve nanomolar inhibition (98.6% at 10 μM) by optimally occupying the affinity pocket through H-bond donation to Asp810 and Lys802. This binding mode surpasses earlier analogs like PIK-75, which contained metabolically labile sulfonohydrazone moieties. The rigid imidazo[1,2-a]pyridine core also enables planar orientation essential for π-stacking interactions with hydrophobic kinase subdomains [1] [7].
Strategic fluorination of the benzamide moiety enhances binding through a combination of electronic and steric effects. The 2,6-difluoro configuration (C₁₆H₁₃F₂N₃O, MW 301.3) leverages fluorine’s high electronegativity to polarize adjacent carbonyl groups, strengthening H-bond acceptor capacity toward kinase residues like Asp836. Ortho-fluorine placement simultaneously creates a "molecular ruler" effect – the compact fluorine atoms (van der Waals radius: 1.47 Å) permit deep penetration into hydrophobic pockets inaccessible to bulkier substituents [2] [6].
SAR analysis across benzamide derivatives demonstrates that di-ortho-fluorination confers superior activity over mono- or para-fluoro analogs. In PI3Kα inhibition assays, 2,6-difluoro variants exhibit >98% inhibition (vs. 31.9–60.9% for mono-fluoro isomers), attributable to three synergistic mechanisms:
Notably, the benzamide carbonyl forms critical H-bonds with Lys802 in PI3Kα’s affinity pocket, while fluorinated aryl rings engage in edge-to-face stacking with Tyr836. This dual interaction motif explains the 3.2-fold potency increase over non-fluorinated controls in cellular antiproliferative assays [2] [7] [10].
The C-8 methyl group (8-methylimidazo[1,2-a]pyridine) represents a calculated trade-off between steric optimization and physicochemical enhancement. Position-specific methylation achieves three critical objectives:
Table 2: Impact of C-8 Methyl Substitution on Compound Properties
Parameter | 8-Methyl Derivative | Unsubstituted Analog | 8-Halogenated Analog |
---|---|---|---|
logP (calculated) | 1.30 ± 0.1 | 0.85 ± 0.1 | 1.75 ± 0.1 |
Solubility (μM) | 42.6 | 68.3 | 12.4 |
Microsomal Stability (t½, min) | >45 | 28.3 | 32.7 |
PI3Kα % Inhibition (10 μM) | 98.6 | 40.2 | 59.8 |
In aqueous environments, the 8-methyl derivative maintains solubility >42 μM – sufficient for cellular assays – due to preserved polar surface area (PSA ≈ 65 Ų). Crucially, methylation suppresses unwanted CYP3A4-mediated N-dealkylation, reducing clearance by 2.3-fold compared to halogenated counterparts. This strategic substitution exemplifies scaffold engineering that balances target engagement with pharmacokinetic optimization [1] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: